molecular formula C34H32FeN4O4 B076358 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) CAS No. 12040-03-8

3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)

Cat. No. B076358
CAS RN: 12040-03-8
M. Wt: 616.5 g/mol
InChI Key: KABFMIBPWCXCRK-UHFFFAOYSA-L
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Description

The compound “3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)” is also known as Heme, Heme b, Ferroprotoporphyrin, Ferroheme, and Reduced hematin . It is the color-furnishing portion of hemoglobin and is found free in tissues and as the prosthetic group in many hemeproteins .


Molecular Structure Analysis

The molecular formula of this compound is C34H32FeN4O4 . The InChI Key is KABFMIBPWCXCRK-UHFFFAOYSA-L . For a detailed molecular structure, you may refer to resources like the Human Metabolome Database .

Scientific Research Applications

1. Analytical Applications

Iron(III)-porphyrin functionalized multi-walled carbon nanotubes, a related compound to the chemical , have been used to fabricate modified glassy carbon electrodes. These electrodes demonstrate high selectivity and sensitivity for the simultaneous determination of ascorbic acid, dopamine, uric acid, and nitrite in urine and serum samples (Wang et al., 2012).

2. Catalysis and Synthesis

Iron(III) catalysis has been employed in the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives, showcasing the versatility of iron(III)-based compounds in synthesizing biologically and pharmaceutically important compounds (Kutubi & Kitamura, 2011).

3. Photocatalysis

A metalloporphyrin, specifically a zinc metalloporphyrin closely related to the chemical , has been employed in dye-sensitized solar cells. These cells demonstrate high incident photon-to-current efficiencies and a significant overall conversion efficiency, illustrating the potential of porphyrin-based compounds in solar energy conversion (Wang et al., 2005).

properties

CAS RN

12040-03-8

Product Name

3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)

Molecular Formula

C34H32FeN4O4

Molecular Weight

616.5 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

KABFMIBPWCXCRK-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2]

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2]

Other CAS RN

14875-96-8

synonyms

Ferroprotoporphyrin
Haem
Heme
Heme b
Protoheme
Protoheme IX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Reactant of Route 2
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Reactant of Route 3
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Reactant of Route 4
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Reactant of Route 5
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Reactant of Route 6
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)

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